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molecular formula C7H10N2 B8801536 4-cyclopropyl-5-methyl-1H-imidazole

4-cyclopropyl-5-methyl-1H-imidazole

Cat. No. B8801536
M. Wt: 122.17 g/mol
InChI Key: SMBXFILRYIQMOZ-UHFFFAOYSA-N
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Patent
US08927582B2

Procedure details

4-Cyclopropyl-5-methyl-1H-imidazole was synthesized according to the following procedure: Under nitrogen with stirring formamidine acetate (15.62 g, 150 mmol) was suspended in 40 ml anhydrous ethanol. 2-bromo-1-cyclopropylpropan-1-one (2.64 g, 15 mmol) was added via syringe and the mixture was heated to 60° C. for 2 hours. Triethylamine (21 ml, 155 mmol) was then added and the reaction was heated for an additional 12 hours at 60° C. The solvent was removed under reduced pressure, and the residue was dissolved in 50 ml of water. An aqueous solution of saturated sodium bicarbonate (20 ml) was added, followed by sodium chloride until the solution became saturated. The mixture was placed in a separatory funnel and extracted with ethyl acetate (3×50 ml), the organic extracts combined, dried over magnesium sulfate, filtered and then the solvent removed under reduced pressure. The oily residue was washed with hexanes (2×100 ml) to remove any residual triethylamine, leaving an oily residue which was >90% pure by 1H-NMR, which was further purified by loading onto a silica gel column in ethyl acetate and eluting with 0 to 10% methanol in ethyl acetate. Yield 0.607 g, 33%
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH:5]([NH2:7])=[NH:6].Br[CH:9]([CH3:15])[C:10]([CH:12]1[CH2:14][CH2:13]1)=O.C(N(CC)CC)C>C(O)C>[CH:12]1([C:10]2[N:6]=[CH:5][NH:7][C:9]=2[CH3:15])[CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
15.62 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
BrC(C(=O)C1CC1)C
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for an additional 12 hours at 60° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of water
ADDITION
Type
ADDITION
Details
An aqueous solution of saturated sodium bicarbonate (20 ml) was added
CUSTOM
Type
CUSTOM
Details
The mixture was placed in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
The oily residue was washed with hexanes (2×100 ml)
CUSTOM
Type
CUSTOM
Details
to remove any residual triethylamine
CUSTOM
Type
CUSTOM
Details
leaving an oily residue which
CUSTOM
Type
CUSTOM
Details
was further purified
WASH
Type
WASH
Details
eluting with 0 to 10% methanol in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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